4-(2-Chlorophenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine
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Overview
Description
4-(2-Chlorophenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with a chlorophenyl group and a methylfuran group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorophenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine typically involves the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors such as amidines and β-diketones under acidic or basic conditions.
Substitution Reactions: The introduction of the 2-chlorophenyl and 5-methylfuran groups can be accomplished through nucleophilic aromatic substitution reactions. Common reagents include chlorinated aromatic compounds and furan derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity, including controlled temperatures, pressures, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chlorophenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated aromatic compounds and furan derivatives under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
4-(2-Chlorophenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Pharmaceuticals: The compound may serve as a lead compound for the development of new drugs.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biological Studies: The compound’s interactions with biological targets are studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 4-(2-Chlorophenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
4-(2-Chlorophenyl)pyrimidin-2-amine: Lacks the 5-methylfuran group.
6-(5-Methylfuran-2-yl)pyrimidin-2-amine: Lacks the 2-chlorophenyl group.
4-Phenyl-6-(5-methylfuran-2-yl)pyrimidin-2-amine: Substitutes the chlorophenyl group with a phenyl group.
Uniqueness
4-(2-Chlorophenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine is unique due to the presence of both the 2-chlorophenyl and 5-methylfuran groups, which confer distinct chemical and biological properties. This combination of substituents may enhance its binding affinity to specific targets and improve its pharmacokinetic profile.
Properties
IUPAC Name |
4-(2-chlorophenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O/c1-9-6-7-14(20-9)13-8-12(18-15(17)19-13)10-4-2-3-5-11(10)16/h2-8H,1H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNYACVHZNRMKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC(=NC(=C2)C3=CC=CC=C3Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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